5-Hydroxy-4-methoxy-2-nitrobenzoic acid

Description

Historical Background and Discovery

5-Hydroxy-4-methoxy-2-nitrobenzoic acid (CAS: 31839-20-0) emerged as a compound of interest in the early 21st century, driven by pharmaceutical research into tyrosine kinase inhibitors. Its synthesis was first documented in a 2005 patent (JP2007031331A), which described a method for producing the compound from 4,5-dimethoxy-2-nitrobenzoic acid via selective demethylation. This innovation addressed industrial challenges in synthesizing intermediates for anticancer drugs, particularly Gefitinib, which targets epidermal growth factor receptors. The compound’s discovery aligns with advancements in functionalized benzoic acid derivatives, where strategic substitution patterns enhance biological activity and synthetic utility.

Significance in Organic Chemistry

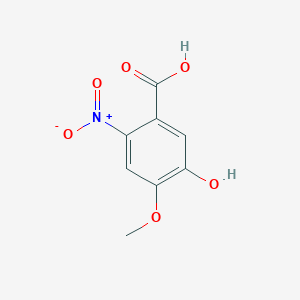

The compound’s structure integrates four distinct functional groups: a carboxylic acid (–COOH), hydroxyl (–OH), methoxy (–OCH₃), and nitro (–NO₂) group. This unique arrangement creates a polar yet aromatic system, enabling diverse reactivity:

- Electrophilic substitution : The electron-withdrawing nitro group directs incoming electrophiles to specific positions on the benzene ring, while the methoxy and hydroxyl groups influence regioselectivity.

- Acid-base properties : The carboxylic acid (pKa ≈ 2.34) and phenolic hydroxyl (pKa ≈ 6.20) groups allow pH-dependent solubility, facilitating purification and derivatization.

Its role as a precursor in synthesizing Gefitinib intermediates underscores its importance in medicinal chemistry. For example, methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (CAS: 215659-03-3) is a key intermediate in multi-step syntheses, leveraging esterification and etherification reactions.

Research Context and Scientific Relevance

Recent studies highlight two primary applications:

- Pharmaceutical intermediates : The compound is critical in producing Gefitinib and AZD3759, drugs targeting non-small cell lung cancer and epidermal growth factor receptor mutations, respectively. High-performance liquid chromatography (HPLC) methods with detection limits of 3 ppm ensure its quantification as a genotoxic impurity in final drug formulations.

- Antioxidant activity : Though less explored, derivatives of this compound exhibit radical-scavenging properties. For instance, pyrazoline derivatives synthesized from similar nitrobenzoic acids demonstrate efficacy in mitigating oxidative damage in neural tissues.

Ongoing research explores its utility in synthesizing phosphodiesterase 10A (PDE10A) inhibitors, which show promise in treating neurological disorders. The compound’s versatility positions it as a focal point in both synthetic organic chemistry and drug development pipelines.

Propriétés

IUPAC Name |

5-hydroxy-4-methoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFJDIUJDDCMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552448 | |

| Record name | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31839-20-0 | |

| Record name | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Hydroxy-4-methoxy-2-nitrobenzoic acid can be synthesized through various methods. One common approach involves the nitration of 4-methoxybenzoic acid, followed by hydroxylation. The nitration step typically uses a mixture of concentrated sulfuric acid and nitric acid, while the hydroxylation step can be achieved using hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and hydroxylation processes. These processes are optimized for high yield and purity, using controlled reaction conditions and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxy-4-methoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are commonly used.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acid derivatives.

Applications De Recherche Scientifique

Applications in Pharmaceuticals

1. Raw Material for Drug Development

The compound serves as a raw material for synthesizing various pharmaceutical agents. It has been noted for its utility in the development of drugs targeting specific biological pathways.

2. Antimicrobial Activity

Research has demonstrated that 5-hydroxy-4-methoxy-2-nitrobenzoic acid exhibits antimicrobial properties. A study indicated its effectiveness against several bacterial strains, suggesting potential use in developing antimicrobial agents.

3. Antifeedant Properties

In agricultural applications, this compound has been explored for its antifeedant properties against pests. Bioassays conducted on methyl esters derived from hydroxy-methoxy acids showed significant antifeedant activity, making it a candidate for protecting crops from herbivory .

Applications in Agriculture

1. Pest Control

The compound's antifeedant properties have been utilized to develop formulations aimed at protecting seedlings from insect damage. This is particularly relevant for crops susceptible to pests like pine weevils, where the application of such compounds can enhance seedling survival rates .

2. Herbicide Development

The synthesis of derivatives of this compound has led to the exploration of its potential as a herbicide. Its structural characteristics allow it to interact with plant growth processes, thereby inhibiting unwanted vegetation growth without harming desirable crops .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can act as an electron donor or acceptor, facilitating redox reactions and influencing cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

Table 1: Comparison of Nitro-Methoxybenzoic Acid Derivatives

- Substituent Position Impact :

- The ortho-nitro group in this compound enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., esterification ). In contrast, meta-nitro analogs like 4-methoxy-3-nitrobenzoic acid exhibit lower reactivity due to reduced steric hindrance .

- Melting points correlate with molecular symmetry; 4-methoxy-3-nitrobenzoic acid (191–194°C) has higher symmetry than the target compound, leading to stronger crystal lattice interactions .

Functional Group Modifications

Table 2: Derivatives with Protective Groups or Esterification

Structural Analogs with Varied Functional Groups

Table 3: Analogs with Alternate Functional Groups

- Acidity and Reactivity :

Activité Biologique

Overview

5-Hydroxy-4-methoxy-2-nitrobenzoic acid (C8H7NO6) is an organic compound belonging to the nitrobenzoic acid family. Its unique structure, featuring a hydroxyl group, a methoxy group, and a nitro group, contributes to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and industry.

This compound has several notable chemical properties:

- Molecular Formula : C8H7NO6

- Functional Groups : Hydroxyl (-OH), Methoxy (-OCH3), Nitro (-NO2)

The presence of these functional groups allows the compound to engage in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of derivatives with altered biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The compound's mechanism involves disrupting bacterial cell walls and inhibiting key metabolic pathways essential for bacterial growth.

Antioxidant Activity

The compound has been identified as a potent antioxidant. It scavenges free radicals and reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. The antioxidant activity is attributed to the hydroxyl group, which can donate electrons and neutralize free radicals effectively.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models. This effect could be beneficial in treating conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is primarily mediated through its interaction with cellular targets:

- Redox Reactions : The compound can act as both an electron donor and acceptor due to its functional groups, facilitating redox reactions that influence cellular processes.

- Cellular Signaling Pathways : It modulates signaling pathways associated with inflammation and oxidative stress by affecting the expression of genes involved in these processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Unique Features |

|---|---|---|---|

| 2-Methoxy-4-nitrobenzoic acid | Moderate | Low | Lacks hydroxyl group |

| 5-Methoxy-2-nitrobenzoic acid | Low | Moderate | Different methoxy positioning |

| 4-Hydroxy-3-methoxybenzoic acid | High | High | Similar structure but different substituents |

The distinct arrangement of functional groups in this compound imparts unique chemical and biological properties compared to its analogs.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of various nitrobenzoic acids demonstrated that this compound had a higher inhibition rate against Staphylococcus aureus compared to other derivatives, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Oxidative Stress Model : In a cellular model simulating oxidative stress, treatment with this compound resulted in a significant reduction in ROS levels, highlighting its efficacy as an antioxidant agent .

Q & A

Synthesis and Functionalization

Basic: What are the common synthetic routes for preparing 5-hydroxy-4-methoxy-2-nitrobenzoic acid, and how can acid chloride intermediates be optimized?

- Methodology : A key route involves converting the carboxylic acid group to an acid chloride using thionyl chloride (SOCl₂) under reflux, followed by coupling with amines or alcohols. For example, this compound was derivatized by refluxing with SOCl₂ to form the acid chloride, which was then reacted with tetrahydroisoquinoline derivatives in THF with triethylamine as a base . Optimization includes controlling reaction time (3 hours for SOCl₂ reflux) and stoichiometric ratios to minimize side products.

Advanced : How can regioselective nitration and methoxy group protection be achieved during synthesis?

- Methodology : Nitration typically requires careful control of nitric acid concentration and temperature to avoid over-nitration. Methoxy groups can be protected using methylating agents (e.g., iodomethane with K₂CO₃) prior to nitration, as seen in brominated methoxybenzoic acid synthesis . Post-reaction deprotection (e.g., using BBr₃ in dichloromethane) restores hydroxyl groups while maintaining nitro stability .

Structural Characterization

Basic : Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For example, HRMS (EI, 70 eV) provides accurate molecular weight confirmation, while ¹H/¹³C NMR identifies substitution patterns (e.g., nitro and methoxy group positions) .

Advanced : How can contradictory data in NMR or crystallography be resolved for nitrobenzoic acid derivatives?

- Methodology : X-ray crystallography is preferred for resolving ambiguities in nitro group orientation. For instance, conflicting NMR signals for aromatic protons can arise due to dynamic exchange; crystallographic data (e.g., CCDC entries) or computational modeling (DFT) can clarify spatial arrangements .

Reactivity and Stability

Basic : What are the stability challenges of this compound under storage or reaction conditions?

- Methodology : The compound is sensitive to light and moisture. Storage recommendations include airtight containers under inert gas (N₂/Ar) at –20°C, with desiccants to prevent hydrolysis . Stability tests via HPLC can monitor degradation (e.g., nitro group reduction to amine under acidic conditions) .

Advanced : How does the nitro group influence electrophilic substitution reactions in this scaffold?

- Methodology : The nitro group is a strong meta-director, limiting electrophilic substitution at the ortho/para positions. For functionalization, strategies like Ullmann coupling or nucleophilic aromatic substitution (e.g., with thiols) are preferred, as demonstrated in brominated benzoic acid analogs .

Biological Activity and Structure-Activity Relationships (SAR)

Basic : How can researchers design assays to evaluate the bioactivity of this compound?

- Methodology : Use target-specific assays (e.g., enzyme inhibition for nitroreductases or GPCRs) with DMSO as a solvent control. For example, related nitrobenzoic acids were screened against β-lactamase using spectrophotometric methods (monitoring nitrocefin hydrolysis) .

Advanced : What structural modifications enhance activity against bacterial biofilms or resistant strains?

- Methodology : Introducing electron-withdrawing groups (e.g., halogens) at the 3- or 5-positions improves biofilm penetration. In brominated analogs, adding a thioether linkage (e.g., benzothiazole derivatives) increased potency against E. coli biofilms by 10-fold .

Analytical Quantification

Basic : Which chromatographic methods are suitable for quantifying this compound in mixtures?

- Methodology : Reverse-phase HPLC with UV detection (λ = 254–280 nm) using C18 columns and acetonitrile/water (0.1% TFA) gradients provides robust separation. Calibration curves should account for nitro group absorbance .

Advanced : How can LC-MS/MS differentiate between isomers or degradation products?

- Methodology : High-resolution tandem MS (e.g., Q-TOF) with collision-induced dissociation (CID) distinguishes isomers via fragment patterns. For example, the loss of NO₂ (46 Da) or CO₂ (44 Da) fragments confirms nitro vs. carboxylate localization .

Contradictory Data Resolution

Advanced : How to address discrepancies in reported synthetic yields or reaction efficiencies?

- Methodology : Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) are critical. For example, yields for acid chloride formation vary with SOCl₂ purity; redistilled SOCl₂ improved yields from 70% to 94% in a tetrahydroisoquinoline coupling .

Computational Modeling

Advanced : Can DFT predict the reactivity of this compound in complex reactions?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nitro group reduction or electrophilic attacks. Solvent effects (PCM models) refine predictions, aligning with experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.